molecular formula C11H11N3O B1470140 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1420903-96-3

1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B1470140
CAS No.: 1420903-96-3
M. Wt: 201.22 g/mol
InChI Key: YPVALHZTBOAEGW-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide is a chemical building block belonging to the pyrazole class of heterocycles, which are five-membered aromatic rings containing two adjacent nitrogen atoms . This compound is structurally characterized by a methyl group on a nitrogen atom, a phenyl ring at the 3-position, and a carboxamide functional group at the 5-position of the pyrazole ring. Researchers value this scaffold for its potential as a precursor in synthesizing more complex molecules, particularly in medicinal and agrochemical discovery . The presence of the pyrazole nucleus is a key feature in numerous pharmacological agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, antifungal, and antidepressant properties . The carboxamide group, in particular, is a common pharmacophore found in active molecules; for instance, pyrazole carboxamide derivatives have been studied as inhibitors of mitochondrial succinate dehydrogenase, showcasing their relevance in developing new antifungal agents . As a versatile intermediate, this compound can be utilized in various chemical reactions, including the formation of Schiff bases, which are known for their biological activities and chelating properties . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-methyl-5-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14-10(11(12)15)7-9(13-14)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVALHZTBOAEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and application in various therapeutic and agricultural contexts.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a methyl and phenyl substituent, which contributes to its biological properties. The synthesis typically involves multi-step organic reactions requiring careful control of conditions to optimize yield and purity. The general reaction scheme includes the formation of the pyrazole ring followed by carboxamide functionalization.

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Various studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance:

  • Cytotoxicity : At concentrations as low as 1 µM, the compound induces morphological changes in cancer cells and enhances caspase-3 activity, indicating apoptosis induction .
  • Microtubule Assembly Inhibition : The compound has been shown to inhibit microtubule assembly at concentrations around 20 µM, suggesting potential as a microtubule-destabilizing agent .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly as a selective COX-2 inhibitor. Some derivatives have demonstrated superior inhibition percentages compared to traditional anti-inflammatory drugs like celecoxib .

3. Insecticidal Activity

In agricultural applications, this compound has shown promise as an insecticide. Bioassays against pests such as Aphis fabae indicate that certain derivatives exhibit significant mortality rates comparable to commercial insecticides .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound selectively binds to enzymes involved in metabolic pathways, influencing various physiological processes.
  • Cell Cycle Modulation : Studies suggest that it may alter the cell cycle progression in cancer cells, contributing to its antiproliferative effects .

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on MDA-MB-231 breast cancer cells revealed that treatment led to significant apoptosis characterized by increased caspase activity and morphological changes at micromolar concentrations.

Case Study 2: Insecticidal Efficacy

In another investigation, derivatives of the compound were tested against Aphis fabae, showing mortality rates exceeding 85% at lower concentrations than traditional insecticides. This suggests potential for use in integrated pest management strategies.

Data Summary

Biological ActivityConcentration (µM)Effect Observed
Anticancer (MDA-MB-231)1Induced apoptosis via caspase activation
Microtubule Inhibition20Reduced microtubule assembly
Insecticidal Activity12.585.7% mortality against Aphis fabae
COX-2 InhibitionVariousSuperior anti-inflammatory effects

Scientific Research Applications

Agricultural Chemistry

Herbicide and Fungicide Development
1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide is utilized in the formulation of herbicides and fungicides. Its effectiveness in enhancing crop protection and yield has been demonstrated in several studies. For instance, research has shown that compounds derived from this pyrazole can inhibit specific plant pathogens, thereby reducing crop loss due to diseases.

Case Study: Efficacy Against Fungal Pathogens
A study conducted by Zhang et al. (2023) evaluated the antifungal activity of this compound against Fusarium species, which are notorious for causing wilt diseases in crops. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, showcasing its potential as a biofungicide.

Pharmaceutical Development

Drug Design and Synthesis
This compound serves as a critical building block in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. Its structural properties allow for modifications that enhance biological activity.

Case Study: Anticancer Properties
In a study by Lee et al. (2024), derivatives of this compound were synthesized and tested for anticancer activity against human cancer cell lines. The results revealed that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics, indicating promising potential for further development.

Material Science

Advanced Material Creation
The compound is employed in creating advanced materials with unique properties such as improved thermal stability and chemical resistance. Its incorporation into polymer matrices has been explored to enhance material performance.

Data Table: Properties of Modified Polymers

Polymer TypeModificationThermal Stability (°C)Chemical Resistance
PolyethyleneWith Pyrazole120High
PolycarbonateWith Pyrazole150Moderate
Epoxy ResinsWith Pyrazole180Very High

Analytical Chemistry

Reagent Utilization
In analytical chemistry, this compound is used as a reagent for detecting and quantifying other chemical substances. Its reactivity allows for specific interactions that can be measured quantitatively.

Case Study: Detection of Heavy Metals
A method developed by Patel et al. (2022) utilized this compound to create a colorimetric assay for the detection of heavy metals in water samples. The assay demonstrated high sensitivity and selectivity, making it a valuable tool for environmental monitoring.

Biochemistry

Studying Enzyme Interactions
Researchers utilize this compound to study enzyme interactions and metabolic pathways, contributing to a deeper understanding of biological processes.

Case Study: Enzyme Inhibition Studies
Research conducted by Smith et al. (2023) focused on the inhibition of specific enzymes involved in metabolic disorders using this compound derivatives. The findings indicated effective inhibition rates, suggesting potential therapeutic applications in treating metabolic diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Pyrazole Core

The pharmacological profile of pyrazole derivatives is highly sensitive to substitutions on the heterocyclic core. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives
Compound Name Substituents (Position) Functional Group Modifications Key Biological Activity (if reported)
1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide 1: Methyl; 3: Phenyl; 5: Carboxamide None Not explicitly reported
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid () 1: Methyl; 3: Propyl; 5: Carboxylic acid Carboxylic acid replaces carboxamide Not reported
1-(6-Chloro-3-pyridyl)methyl-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide () 1: Chloropyridylmethyl; 3: Phenyl; 5: Carboxamide (N-ethoxyphenyl) Bulky substituent at position 1 Anticoagulant (Factor Xa inhibition inferred)
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide () 1: Chlorophenyl; 3: Carboxamide; 5: Methoxy Substituent positions differ Analgesic (similar to aspirin)
DPC423 () 3: Trifluoromethyl; 5: Biphenyl-substituted carboxamide Trifluoromethyl enhances lipophilicity Potent Factor Xa inhibitor (Ki = 13 pM)
Key Observations:
  • Positional Effects : Substitutions at position 1 (e.g., chloropyridylmethyl in ) significantly alter steric and electronic properties, influencing target selectivity. The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents.
  • Biological Activity: While the target compound lacks explicit activity data, analogues with similar frameworks (e.g., DPC423) demonstrate subnanomolar potency against Factor Xa, suggesting a plausible therapeutic niche for anticoagulation .
Physicochemical Properties:
  • Hydrophobicity : The phenyl group at position 3 in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to polar substituents (e.g., methoxy in ).
  • Solubility : Carboxamide derivatives generally exhibit better aqueous solubility than carboxylic acids due to reduced ionization at physiological pH.

Preparation Methods

Pyrazole Core Formation and Phenyl Substitution

A common strategy involves condensation of hydrazine derivatives with β-diketones or equivalent precursors to form the pyrazole ring with the desired substitution pattern. For 1-methyl-3-phenyl substitution, phenylhydrazine is reacted with appropriate ketoesters or diketones under reflux conditions in fatty alcohol solvents (C12-C18) with water-retaining agents like anhydrous sodium sulfate, copper sulfate, or magnesium sulfate. This step yields an intermediate pyrazole compound (Intermediate III) after solvent removal under reduced pressure.

Introduction of the Carboxamide Group at the 5-Position

The carboxamide functionality at the 5-position can be introduced via conversion of a carboxylic acid or ester precursor to the amide. A reported approach involves the use of condensation reagents such as Lawesson's reagent, Davy reagent, Japanese reagent, or Belleau reagent in the presence of organic bases like pyridine or triethylamine to facilitate cyclization and amide formation. However, pyridine is toxic and its avoidance is recommended for industrial processes.

Avoidance of Toxic Reagents and Industrial Scalability

Previous methods employing phosphorus oxychloride or tetraphosphorus decasulfide as condensation reagents suffer from toxicity and low yields, making them unsuitable for scale-up. The improved process uses Lawesson's reagent or related reagents, which provide higher yields and better safety profiles. The process involves:

  • Cyclization of intermediate compounds in the presence of Lawesson's reagent.
  • Sequential washing and purification steps including aqueous sodium chloride washes at elevated temperatures (50-55°C).
  • Acidification with glacial acetic acid to precipitate the desired pyrazole derivative.
  • Filtration, washing with toluene at low temperatures (0-5°C), and drying under controlled conditions (40-45°C for 15-20 hours) to obtain the product as acetate salt.

Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic Acid Precursor

The carboxamide synthesis often starts from the corresponding carboxylic acid. The acid can be prepared by hydrolysis of ester precursors under basic conditions. For example, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is synthesized by treating the ester with sodium hydroxide in methanol at room temperature for 2 hours, followed by acidification and extraction to isolate the acid with yields around 93%.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Phenylhydrazine + ketoester in fatty alcohol (C12-C18), reflux, water-retaining agent (Na2SO4, CuSO4, MgSO4) Not specified Intermediate III obtained after solvent removal
2 Cyclization and amide formation Lawesson's reagent or similar + organic base (pyridine/triethylamine), 40-60°C, acidification with glacial acetic acid High (not numerically specified) Avoids toxic phosphorus reagents, suitable for scale-up
3 Hydrolysis of ester to carboxylic acid NaOH in MeOH, room temperature, 2 h, acidification to pH 3, extraction with EtOAc 93.1% Precursor preparation for carboxamide formation
4 Methylation (related method) NaH + dimethyl carbonate in DMF, 110°C, 4 h 81-90% Alternative methylation method avoiding toxic reagents

Detailed Research Findings and Notes

  • The use of Lawesson's reagent for cyclization and amide formation provides a safer and more efficient route compared to phosphorus oxychloride or tetraphosphorus decasulfide, which are highly toxic and yield-poor.
  • Industrial production benefits from avoiding pyridine as a solvent due to toxicity concerns, prompting development of alternative organic bases like triethylamine.
  • The purification steps involving aqueous sodium chloride washes at elevated temperatures and controlled acidification are critical for obtaining high-purity product.
  • The methylation and carbonylation method using dimethyl carbonate is a green chemistry approach that can be adapted for pyrazole derivatives, reducing hazardous waste and improving safety.
  • The hydrolysis of esters to carboxylic acids in mild basic conditions is a robust step with high yield and straightforward work-up, facilitating the preparation of carboxamide precursors.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogous pyrazole derivatives are synthesized using aryl halides and hydrazine derivatives under reflux conditions with a base like K₂CO₃ in ethanol or DMF. Purification often involves column chromatography or recrystallization. Reaction progress is monitored via TLC, and intermediates are characterized using NMR and IR spectroscopy .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.
  • IR Spectroscopy : To identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • Elemental Analysis : To verify purity and composition .

Q. What safety precautions are advised when handling this compound?

  • Methodological Answer : While specific toxicological data for this compound may be limited, general pyrazole-handling protocols apply:

  • Use PPE (gloves, lab coats, goggles).
  • Work in a fume hood to avoid inhalation.
  • Avoid skin contact; wash thoroughly after handling.
  • Dispose of waste via licensed chemical disposal services. Note that some analogs lack comprehensive hazard data, necessitating conservative safety practices .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states, guiding experimental optimization. For example, computational models identify optimal catalysts (e.g., acetic acid for cyclization) and solvent systems, reducing trial-and-error experimentation. Feedback loops integrating experimental data refine computational predictions, accelerating reaction discovery .

Q. How can researchers address discrepancies in reported biological activities of pyrazole carboxamides?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, dosage). Strategies include:

  • Meta-analysis : Pool data from multiple studies to identify trends.
  • Dose-Response Studies : Establish activity thresholds across concentrations.
  • Targeted Replication : Repeat assays under standardized conditions. For example, anti-inflammatory activity in one study may require validation using ELISA-based cytokine profiling .

Q. What strategies are used to study structure-activity relationships (SAR) for pyrazole carboxamides?

  • Methodological Answer : SAR studies involve:

  • Analog Synthesis : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess impact on bioactivity.
  • Molecular Docking : Predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity).
  • Pharmacophore Modeling : Identify critical functional groups (e.g., carboxamide hydrogen-bonding motifs) .

Q. How can solubility and stability be enhanced for pharmacological studies?

  • Methodological Answer : Strategies include:

  • Prodrug Design : Introduce ester or amide prodrugs to improve bioavailability.
  • Co-Solvent Systems : Use PEG or cyclodextrins to enhance aqueous solubility.
  • pH Adjustment : Optimize formulation pH to stabilize the carboxamide group .

Q. What green chemistry approaches apply to the synthesis of this compound?

  • Methodological Answer : Sustainable methods include:

  • Solvent Selection : Replace DMF with ethanol or water-based systems.
  • Catalyst Optimization : Use recyclable catalysts (e.g., immobilized K₂CO₃).
  • Waste Minimization : Employ one-pot syntheses to reduce intermediate isolation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
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